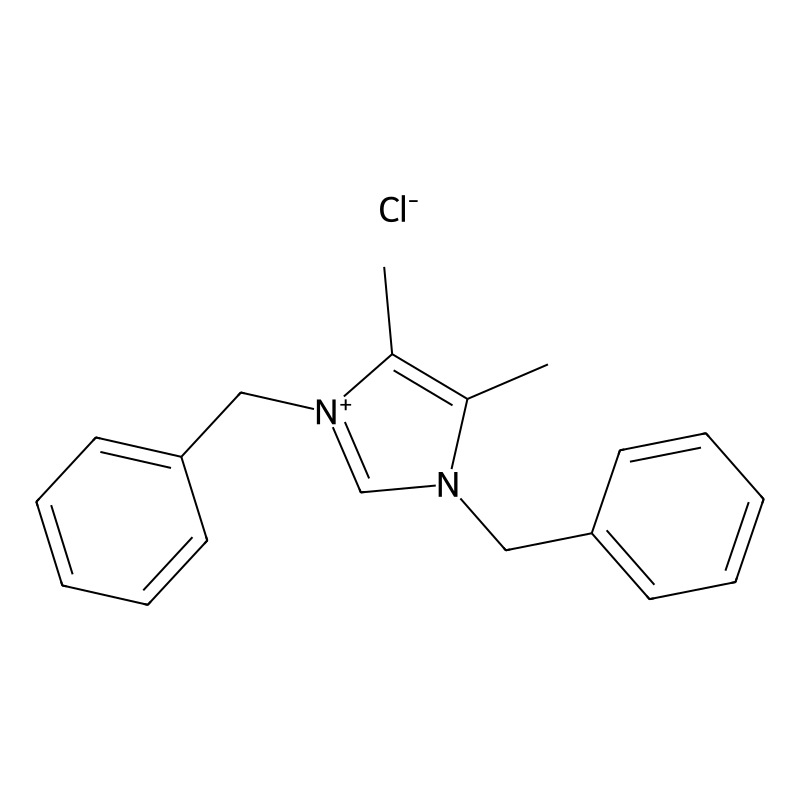

Lepidiline A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Hydrogen Isotope Exchange Catalysis

Scientific Field: Chemistry, specifically catalysis.

Application Summary: Lepidiline A is used as an N-Heterocyclic Carbene Ligand Precursor in complexes of the type [Ir (cod) (NHC)PPh3)]X.

Methods of Application: A range of iridium (I) complexes of the type [Ir (cod) (NHC)PPh3)]X are prepared, where the N -heterocyclic carbene (NHC) is derived from the naturally-occurring imidaozlium salt, Lepidiline A.

Results or Outcomes: The activity of the [Ir (cod) (NHC)PPh3)]X complexes in hydrogen isotope exchange reactions was studied, and compared to established iridium (I) complexes.

Synthesis of Bioactive Metal Complexes

Scientific Field: Biochemistry and Pharmacology.

Application Summary: Lepidilines A and C have been used as precursors of nucleophilic carbenes (NHCs) applied for the synthesis of bioactive metal complexes with gold(I), silver(I), and iridium(I) ions.

Methods of Application: Both imidazolium salts were used to generate in situ the corresponding imidazol-2-ylidenes, which smoothly reacted with elemental sulfur, yielding imidazole-2-thiones.

Results or Outcomes: The structure of lepidiline C was unambiguously confirmed by X-ray analysis of its hexafluorophosphate.

Synthesis and Cytotoxic Activity

Application Summary: Lepidilines A and C have been used in the synthesis of bioactive metal complexes with gold(I), silver(I), and iridium(I) ions.

Fluorinated Analogues of Lepidilines A and C

Application Summary: Fluorinated analogues of Lepidilines A and C have been synthesized and screened for their anticancer and antiviral activity.

Methods of Application: Starting with fluorinated benzylamines, a series of 2-unsubstituted imidazole N -oxides was prepared and subsequently deoxygenated in order to prepare the corresponding imidazoles.

Lepidiline A is an imidazole alkaloid derived from the roots of Lepidium meyenii, commonly known as maca. This compound is part of a larger class of lepidilines, which includes Lepidiline B, C, and D. Lepidiline A has garnered attention for its unique chemical structure and potential biological activities, particularly related to hormonal balance and cytotoxic effects against certain cancer cell lines.

Recent studies suggest Lepidiline A may play a role in regulating sex hormones. One study identified 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) as a potential target for Lepidiline A, suggesting it might influence the balance of endogenous sex hormones []. More research is needed to fully understand its mechanism of action.

Lepidiline A exhibits several notable biological activities:

- Hormonal Modulation: Studies indicate that Lepidiline A can improve the balance of endogenous sex hormones in animal models, suggesting potential applications in reproductive health .

- Cytotoxicity: It has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent .

- Neuroprotective Effects: Research indicates that Lepidiline A may also have neuroprotective properties, particularly against memory impairments induced by substances like scopolamine .

The synthesis of Lepidiline A has been achieved through several methods:

- Isolation from Natural Sources: Initially isolated from Lepidium meyenii, this method involves extraction and purification techniques to obtain the compound from plant material.

- Chemical Synthesis: Recent studies have developed synthetic routes involving the use of imidazolium salts and elemental sulfur to generate Lepidiline A in a laboratory setting. This method allows for the production of analogs with potentially enhanced properties .

Studies on the interactions of Lepidiline A with other biological molecules have revealed its potential as a ligand in catalysis. For instance, it acts as an N-Heterocyclic Carbene ligand, which enhances reaction rates in certain chemical processes . This property highlights its versatility beyond biological applications into synthetic chemistry.

Lepidiline A shares structural and functional similarities with other compounds derived from Lepidium meyenii and related species. Here are some comparable compounds:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Lepidiline B | Imidazole Alkaloid | Antioxidant | Slightly different functional groups |

| Lepidiline C | Imidazole Alkaloid | Cytotoxic against specific cancer cells | Newly discovered with unique properties |

| Lepidiline D | Imidazole Alkaloid | Potential anti-inflammatory effects | Variations in structural configuration |

Lepidiline A stands out due to its specific hormonal modulation effects and broader range of biological activities compared to its analogs.

Cytotoxicity Against Multidrug-Resistant Cancer Lines

Lepidiline A demonstrates moderate anticancer activity against various cancer cell lines, with significant variations in potency observed across different cellular models. The compound exhibits cytotoxic activity against human promyelocytic leukemia HL-60 cells with an inhibitory concentration fifty percent (IC50) value of 32.3 micromolar [1] [2] [3]. When evaluated against a broader panel of cancer cell lines, lepidiline A displayed moderate cytotoxicity with IC50 values ranging from 48.1 to 72.9 micromolar [4] [5].

Table 1: Cytotoxicity Profile of Lepidiline A Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Resistance Factor |

|---|---|---|---|

| HL-60 | Promyelocytic leukemia | 32.3 | Baseline |

| Cancer line range | Various cancer types | 48.1-72.9 | 1.5-2.3× |

| T-47D | Breast cancer (ER+) | 16.1 | 0.5× |

| Mes-Sa | Uterine sarcoma (sensitive) | Not specified | Baseline |

| Mes-Sa/Dx5 | Uterine sarcoma (MDR) | 216.3 | 3.0× |

The multidrug-resistant uterine sarcoma cell line Mes-Sa/Dx5 demonstrated significant resistance to lepidiline A treatment, with an IC50 value of 216.3 micromolar, representing approximately three-fold resistance compared to sensitive parental lines [4] [5]. This resistance pattern correlates with the overexpression of ABCB1 transporter protein in these cells, indicating that lepidiline A serves as a substrate for this efflux pump mechanism [4] [5].

Importantly, the multidrug resistance phenotype observed with lepidiline A was not universal across all chemical modifications of the compound. While lepidiline A and its copper complex demonstrated significant susceptibility to ABCB1-mediated resistance, the silver and gold complexes of lepidiline A maintained their cytotoxic activity against multidrug-resistant cell lines, suggesting distinct mechanisms of cellular uptake and retention [4] [5].

Comparative Efficacy Across Cancer Types

Ovarian Carcinoma Models

Lepidiline A has been evaluated against multiple ovarian cancer cell line models, including A2780 and OVCAR3 cell lines [4] [5]. In these ovarian carcinoma models, lepidiline A demonstrated moderate cytotoxic activity within the previously established range of 48.1 to 72.9 micromolar IC50 values [4] [5]. The compound showed consistent activity across different ovarian cancer cell lines, although it remained significantly less potent than established platinum-based chemotherapeutic agents such as cisplatin, which demonstrated IC50 values in the range of 2.2 to 6.3 micromolar [4] [5].

The ovarian cancer models also served as important platforms for evaluating the enhanced activity of lepidiline A metal complexes. Silver and gold complexes of lepidiline A demonstrated markedly improved cytotoxicity against ovarian carcinoma cells, with IC50 values ranging from 10.5 to 17.4 micromolar, representing approximately three- to five-fold enhancement in potency compared to the parent compound [4] [5].

Gastrointestinal Adenocarcinomas

Limited specific data exists for lepidiline A activity against gastrointestinal adenocarcinoma models. The compound has been referenced in studies involving HT-29 colon adenocarcinoma cells, though comprehensive cytotoxicity profiling specific to lepidiline A alone in gastrointestinal cancer models remains incomplete [6] [7]. The available evidence suggests that lepidiline A follows similar potency patterns in gastrointestinal cancer cells as observed in other cancer types, with moderate activity in the micromolar range [8].

Research into related compounds from the same botanical source suggests potential activity against gastrointestinal malignancies, but specific mechanistic and efficacy data for lepidiline A in this cancer type requires further investigation to establish definitive therapeutic potential [9] [10].

Breast Cancer Subtypes (ER+/ER-)

Lepidiline A demonstrates notable selectivity patterns across different breast cancer subtypes, with particular sensitivity observed in estrogen receptor-positive models. The T-47D breast cancer cell line, which expresses estrogen receptors, showed enhanced sensitivity to lepidiline A treatment with an IC50 value of 16.1 micromolar [4] [5]. This represents approximately two-fold greater sensitivity compared to the general cancer cell line range and suggests potential correlation with estrogen receptor expression status.

Table 2: Breast Cancer Subtype Sensitivity to Lepidiline A

| Cell Line | ER Status | IC50 (μM) | Relative Sensitivity |

|---|---|---|---|

| T-47D | ER+ | 16.1 | High |

| MCF-7 | ER+ | 48.1-72.9 range | Moderate |

| MDA-MB-231 | ER- | 48.1-72.9 range | Moderate |

Interestingly, despite lepidiline A being classified as a high-affinity ligand for human estrogen receptors alpha and beta [11], the cytotoxicity results suggest that T-47D cell susceptibility may be independent of estrogen receptor status [4] [5]. This apparent contradiction indicates that the anticancer activity of lepidiline A may involve mechanisms beyond direct estrogen receptor modulation, potentially including the previously identified interaction with 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) [12] [13].

The silver and gold complexes of lepidiline A demonstrated consistent activity across all breast cancer cell lines tested, with IC50 values ranging from 5.8 to 12.0 micromolar, indicating that metal coordination may overcome the selectivity patterns observed with the parent compound [4] [5].

Mechanistic Studies

Reactive Oxygen Species (ROS) Induction

Lepidiline A itself does not significantly induce reactive oxygen species production in cancer cells, as demonstrated through H2DCFDA cellular ROS assays [4] [5]. This finding distinguishes lepidiline A from many conventional anticancer agents that rely on oxidative stress mechanisms for their cytotoxic effects. The absence of significant ROS induction by lepidiline A suggests that its anticancer activity operates through alternative cellular pathways not dependent on oxidative damage [4] [5].

In contrast, the copper complex of lepidiline A demonstrates significant and universal increase in reactive oxygen species production within treated cancer cells [4] [5]. This copper-mediated ROS induction appears to be a critical component of the enhanced cytotoxicity observed with the copper-lepidiline A complex compared to the parent compound. The differential ROS induction profiles between lepidiline A and its metal complexes provide important mechanistic insights into the role of metal coordination in modulating biological activity [14] [15].

Table 3: ROS Induction Profile of Lepidiline A and Metal Complexes

| Compound | ROS Induction | Mechanism | Cytotoxic Enhancement |

|---|---|---|---|

| Lepidiline A | None | Non-oxidative | Baseline activity |

| Cu-Lepidiline A | Significant | Copper-mediated | Moderate enhancement |

| Ag-Lepidiline A | None reported | Non-oxidative | High enhancement |

| Au-Lepidiline A | None reported | Non-oxidative | High enhancement |

The selective ROS induction by the copper complex, but not the silver or gold complexes, suggests that the mechanism of enhanced cytotoxicity varies depending on the coordinated metal ion [4] [5]. This differential behavior indicates that multiple pathways may contribute to the anticancer activity of lepidiline A metal complexes, with oxidative stress representing only one of several possible mechanisms [16] [17].

ABCB1 Transporter Interactions

Lepidiline A serves as a substrate for the ABCB1 (P-glycoprotein) multidrug resistance transporter, as evidenced by the significant resistance observed in ABCB1-overexpressing cell lines [4] [5]. The multidrug-resistant uterine sarcoma line Mes-Sa/Dx5, which overexpresses ABCB1, demonstrated three-fold resistance to lepidiline A compared to the sensitive parental line [4] [5]. This resistance pattern indicates that ABCB1 actively effluxes lepidiline A from cancer cells, reducing intracellular accumulation and consequently diminishing cytotoxic effects [18] [19].

The ABCB1-mediated resistance extends to the copper complex of lepidiline A, suggesting that metal coordination does not significantly alter the compound's recognition by this efflux transporter [4] [5]. However, the silver and gold complexes of lepidiline A demonstrated remarkable resistance to ABCB1-mediated efflux, maintaining their cytotoxic activity even in multidrug-resistant cell lines [4] [5]. This differential behavior suggests that silver and gold coordination may alter the molecular properties of lepidiline A in ways that prevent recognition by ABCB1 or facilitate alternative cellular uptake mechanisms [20] [21].

Table 4: ABCB1 Transporter Interactions and Resistance Patterns

| Compound | ABCB1 Substrate | MDR Resistance | Efflux Susceptibility |

|---|---|---|---|

| Lepidiline A | Yes | 3-fold | High |

| Cu-Lepidiline A | Yes | Moderate | High |

| Ag-Lepidiline A | No | None | Low |

| Au-Lepidiline A | No | None | Low |

The molecular basis for the differential ABCB1 recognition patterns remains unclear but may relate to changes in hydrophobicity, molecular size, or conformational flexibility upon metal coordination. Understanding these structure-activity relationships is crucial for developing lepidiline A derivatives with improved activity against multidrug-resistant cancers.

Estrogen Receptor Binding Dynamics

Lepidiline A has been classified as a high-affinity ligand for human estrogen receptors alpha and beta based on comprehensive molecular docking studies [11]. However, the relationship between estrogen receptor binding and anticancer activity appears complex and potentially indirect. While lepidiline A demonstrates binding affinity for estrogen receptors, the cytotoxicity data suggest that direct estrogen receptor modulation may not be the primary mechanism of anticancer activity [4] [5].

The primary molecular target identified for lepidiline A's biological activity is 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1), an enzyme that catalyzes the conversion of estrone to the more potent estradiol [12] [13]. Lepidiline A enhances HSD17B1 enzyme activity and increases the bioconversion efficiency of sex hormones, including the conversion of estrogen to 17β-estradiol and 4-androsten-3,7-dione to testosterone [12] [13]. This mechanism represents an indirect modulation of estrogen signaling through enzymatic enhancement rather than direct receptor binding.

Table 5: Estrogen Receptor Binding and HSD17B1 Interaction Profile

| Target | Interaction Type | Binding Affinity | Functional Outcome |

|---|---|---|---|

| ERα | Direct binding | High | Receptor modulation |

| ERβ | Direct binding | High | Receptor modulation |

| HSD17B1 | Enzyme targeting | High specificity | Enhanced activity |

| Hormone conversion | Enzymatic | Increased efficiency | Estradiol production |

The independence of T-47D cell susceptibility from estrogen receptor status, despite the cell line being estrogen receptor-positive, further supports the hypothesis that lepidiline A's anticancer activity operates through mechanisms distinct from classical estrogen receptor antagonism [4] [5]. This finding suggests that the compound may influence estrogen-related pathways through multiple mechanisms, including both direct receptor interactions and indirect effects through metabolic enzyme modulation.

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Bai N, He K, Roller M, Lai CS, Bai L, Pan MH. Flavonolignans and other constituents from Lepidium meyenii with activities in anti-inflammation and human cancer cell lines. J Agric Food Chem. 2015 Mar 11;63(9):2458-63. doi: 10.1021/acs.jafc.5b00219. Epub 2015 Feb 25. PubMed PMID: 25667964.

3: Wolkenberg SE, Wisnoski DD, Leister WH, Wang Y, Zhao Z, Lindsley CW. Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Org Lett. 2004 Apr 29;6(9):1453-6. PubMed PMID: 15101765.

4: Beharry S, Heinrich M. Is the hype around the reproductive health claims of maca (Lepidium meyenii Walp.) justified? J Ethnopharmacol. 2018 Jan 30;211:126-170. doi: 10.1016/j.jep.2017.08.003. Epub 2017 Aug 12. Review. PubMed PMID: 28811221.